molecular formula C17H13ClO4 B14611092 1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate CAS No. 60615-27-2

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate

Katalognummer: B14611092
CAS-Nummer: 60615-27-2
Molekulargewicht: 316.7 g/mol
InChI-Schlüssel: AUFTYRWVKGGNND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenyl group, a phenyl group, and a dioxo-propan-2-yl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate typically involves the esterification of 1-(4-chlorophenyl)-1,3-dioxo-3-phenylpropan-2-ol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to the presence of both the dioxo and acetate groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to its analogs .

Eigenschaften

CAS-Nummer

60615-27-2

Molekularformel

C17H13ClO4

Molekulargewicht

316.7 g/mol

IUPAC-Name

[1-(4-chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate

InChI

InChI=1S/C17H13ClO4/c1-11(19)22-17(15(20)12-5-3-2-4-6-12)16(21)13-7-9-14(18)10-8-13/h2-10,17H,1H3

InChI-Schlüssel

AUFTYRWVKGGNND-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.